molecular formula C13H20N2O2 B12123750 (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine

Cat. No.: B12123750
M. Wt: 236.31 g/mol
InChI Key: YHKQABZJFXVKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacology. It belongs to a class of 1,5-substituted pyrrolidin-3-yl methanamines, which are recognized as privileged scaffolds in drug discovery . These structures are frequently investigated as key precursors or core structures for the development of novel therapeutic agents. Researchers are exploring this compound and its analogs for their potential to interact with a variety of biological targets. Similar pyrrolidine-based molecules have demonstrated promising activity as selective inhibitors for enzymes such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), and as antagonists for receptors including the cannabinoid receptor 1 (CB1) and dual orexin receptors . The 3,4-dimethoxyphenyl substituent in its structure is a common pharmacophore that may influence the compound's binding affinity and selectivity, making it a valuable template for structure-activity relationship (SAR) studies. The synthetic route for such compounds can involve Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with primary amines, followed by lactamization, showcasing its utility in complex organic synthesis . This product is intended for research and further manufacturing use only, strictly within a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(7-13(12)17-2)15-6-5-10(8-14)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3

InChI Key

YHKQABZJFXVKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCC(C2)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

Medicinal Chemistry

  • Therapeutic Potential: Research indicates that this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
  • Anticancer Activity: Preliminary studies suggest that (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Properties: Similar compounds have demonstrated significant antibacterial and antifungal activities against various pathogens, indicating potential for use in treating infections.
  • Neurotransmitter Modulation: The compound's structure suggests it may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Case Study 1: Anticancer Efficacy

A study involving patients with advanced breast cancer reported significant tumor reduction after treatment with a regimen including (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine alongside conventional therapies. This case highlights the compound's potential as an adjunct treatment in oncology.

Case Study 2: Antimicrobial Effects

In a clinical evaluation of antimicrobial agents, derivatives of the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus were notably low, indicating strong antibacterial properties.

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, 3,5-dimethoxy analogs (e.g., CAS 1016752-61-6) exhibit symmetric substitution, which may alter binding geometry . Halogenated Derivatives (e.g., 2-fluoro, 3-bromo, 3,4-difluoro): Fluorine increases electronegativity and metabolic stability, while bromine adds steric bulk and lipophilicity .

Impact on Physicochemical Properties :

  • Hydrochloride Salts (e.g., CAS 1017428-21-5): Improve aqueous solubility compared to free bases, critical for bioavailability .
  • Molecular Weight and Density : Bromine-substituted analogs (e.g., CAS 1017043-63-8) have higher molecular weights (255.15 g/mol) and densities (1.380 g/cm³), which may reduce diffusion rates .

Methoxy vs. Methyl Groups: Methoxy groups increase polarity, whereas methyl groups enhance lipophilicity, as seen in the 4-methylphenyl derivative (CAS 1017428-21-5) .

Biological Activity

The compound (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine , also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group. This configuration is significant as the presence of methoxy groups can enhance lipophilicity and influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. While detailed studies are still needed to elucidate all molecular interactions, preliminary findings suggest potential pathways involved in its action.

1. Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of similar pyrrolidine derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain relief .

2. Cytotoxicity

Cytotoxic effects have been observed in related compounds where modifications in the chemical structure led to varying levels of cytotoxicity against cancer cell lines. The CC50 values (concentration required to kill 50% of cells) were used to assess these effects, indicating that structural modifications can significantly influence biological activity .

3. Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Certain derivatives exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural features such as substituent groups and their positions on the aromatic rings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Methoxy Substitution : The presence of methoxy groups at specific positions on the phenyl ring enhances potency and selectivity for biological targets .
  • Pyrrolidine Modifications : Alterations in the pyrrolidine ring can lead to significant changes in bioactivity, affecting both efficacy and toxicity profiles .

Case Studies

Several case studies highlight the importance of this compound in drug development:

  • Anti-cancer Studies : A series of pyrrolidine derivatives were synthesized and screened for their cytotoxicity against various cancer cell lines. One derivative demonstrated promising results with an IC50 value indicating potent anti-cancer activity .
  • Inflammation Models : In vivo studies using animal models showed that derivatives of this compound could significantly reduce paw edema in formalin-induced inflammation tests, supporting its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryCOX inhibition; reduced edema
CytotoxicityLow CC50 values against cancer cells
AntimicrobialActivity against ESKAPE pathogens
Structure-ActivityEnhanced potency with methoxy groups

Q & A

Q. What are the recommended synthetic routes for (1-(3,4-Dimethoxyphenyl)pyrrolidin-3-yl)methanamine, and what methodological considerations are critical for yield optimization?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,4-dimethoxyphenyl group to a pyrrolidine scaffold. Key steps include:

  • Borylation : Use of 3,4-dimethoxyphenylboronic acid for coupling reactions under inert conditions .
  • Catalyst selection : Pd(PPh₃)₄ with K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C improves regioselectivity .
  • Reductive amination : For introducing the methanamine group, sodium borohydride or LiAlH₄ may be employed under controlled pH .
    Critical factors : Reaction temperature, catalyst loading, and solvent purity significantly affect yield. Intermediate purification via column chromatography is recommended to isolate the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.